4-Amino-2,1,3-benzoxadiazol-5-ol
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Overview
Description
4-Amino-2,1,3-benzoxadiazol-5-ol is a chemical compound with the molecular formula C₆H₅N₃O₂ and a molecular weight of 151.12 g/mol . This compound is part of the benzoxadiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,1,3-benzoxadiazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-nitroaniline with cyanogen bromide, followed by reduction to yield the desired product . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the benzoxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,1,3-benzoxadiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized benzoxadiazole compounds .
Scientific Research Applications
4-Amino-2,1,3-benzoxadiazol-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2,1,3-benzoxadiazol-5-ol involves its interaction with specific molecular targets, often through its amino and hydroxyl groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biological pathways . The compound’s fluorescent properties also play a role in its mechanism of action, allowing it to be used as a probe in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-benzimidazol-5-ol: Similar in structure but differs in the position of the nitrogen atoms within the ring.
4-Aminobenzo[c][1,2,5]oxadiazol-5-ol: Another compound with a similar core structure but different functional groups.
Uniqueness
4-Amino-2,1,3-benzoxadiazol-5-ol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and physical properties. Its fluorescent characteristics make it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
4-amino-2,1,3-benzoxadiazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-5-4(10)2-1-3-6(5)9-11-8-3/h1-2,10H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMDZLWWIYKXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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